molecular formula C14H10F3NO2 B13209923 4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid

4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid

Cat. No.: B13209923
M. Wt: 281.23 g/mol
InChI Key: XSNATFQRFQUZDY-UHFFFAOYSA-N
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Description

4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid is an organic compound with the chemical formula C8H6F3NO2. It is known for its unique structural features, including an amino group and a trifluoromethyl group attached to a benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid can be achieved through the reaction between trifluoromethanesulfonic acid trifluoromethyl ester and 4-aminobenzoic acid. The reaction is typically carried out in an appropriate solvent under controlled conditions. After the reaction, the product is purified through crystallization and other purification techniques to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid involves its interaction with various molecular targets. The trifluoromethyl and amino groups enable the compound to engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions with biological molecules . These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(trifluoromethyl)benzoic acid
  • 4-Amino-5-trifluoromethylbenzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

4-[4-amino-3-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)11-7-10(5-6-12(11)18)8-1-3-9(4-2-8)13(19)20/h1-7H,18H2,(H,19,20)

InChI Key

XSNATFQRFQUZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(=O)O

Origin of Product

United States

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